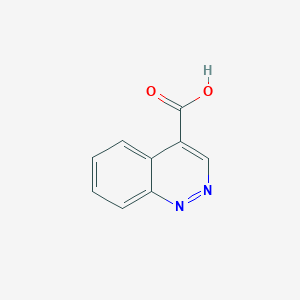

Cinnoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

cinnoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOMQFDQFTVPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176318 | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-86-2 | |

| Record name | 4-Cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21905-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021905862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNOLINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548UJ2I0O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cinnoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline-4-carboxylic acid, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and drug discovery. Its core structure, a cinnoline ring system, is a key pharmacophore found in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a solid, crystalline compound with the chemical formula C₉H₆N₂O₂.[1][2] Its chemical structure features a fused benzene and pyridazine ring, with a carboxylic acid group at the 4-position. This arrangement imparts specific chemical reactivity and potential for biological interactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | [1] |

| CAS Number | 21905-86-2 | [1] |

| Melting Point | 175 °C (decomposes) | [1] |

| Appearance | Powder | [1] |

| IUPAC Name | This compound |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. |

| ¹³C NMR | The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the functional groups, notably the carboxylic acid C=O and O-H stretching vibrations. |

Synthesis of this compound

The primary method for the synthesis of cinnoline derivatives is the Richter cinnoline synthesis .[3] This reaction typically involves the cyclization of an ortho-alkynyl-substituted diazonium salt.

Experimental Protocol: General Richter Synthesis

-

Starting Material: The synthesis would begin with an appropriately substituted ortho-aminoaryl alkyne.

-

Diazotization: The amino group is converted to a diazonium salt using a reagent such as sodium nitrite in the presence of a strong acid.

-

Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization reaction to form the cinnoline ring system.

-

Work-up and Purification: The crude product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Biological Activity

While specific quantitative biological data for this compound is limited in the public domain, studies on the closely related analog, quinoline-4-carboxylic acid , provide valuable insights into its potential therapeutic activities.

Anticancer Activity

Quinoline-4-carboxylic acid has demonstrated cytotoxic effects against human cancer cell lines.[4]

Table 3: Cytotoxicity of Quinoline-4-carboxylic Acid

| Cell Line | Cancer Type | IC₅₀ | Reference |

| MCF-7 | Breast Cancer | Not specified | [4] |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

Derivatives of quinoline-4-carboxylic acid have been shown to possess anti-inflammatory properties.[4] This suggests that this compound may also exhibit similar activity, warranting further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or quinoline-4-carboxylic acid as a reference) dissolved in dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathway Interactions

Cinnoline derivatives have been identified as potential inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers.

The inhibition of PI3K by cinnoline derivatives would lead to a cascade of downstream effects, ultimately impacting cell survival and proliferation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. Its chemical properties and synthetic accessibility make it an attractive starting point for the generation of compound libraries for further screening and optimization. The data presented in this guide, including the potential for cytotoxicity against cancer cells and interaction with the PI3K/Akt signaling pathway, underscores the need for continued investigation into the pharmacological potential of this and related cinnoline derivatives. The provided experimental protocols offer a foundation for researchers to explore these avenues and contribute to the advancement of drug discovery.

References

- 1. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cinnoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline-4-carboxylic acid is a heterocyclic organic compound with a bicyclic structure composed of a benzene ring fused to a pyridazine ring, and a carboxylic acid group substituted at the fourth position. This guide provides a comprehensive analysis of its molecular structure and bonding characteristics, supported by theoretical calculations. Detailed experimental protocols for its characterization via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are presented. Furthermore, the potential role of cinnoline derivatives as inhibitors of the PI3K/Akt signaling pathway is discussed and visualized, highlighting its relevance in drug discovery and development.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through computational studies, specifically using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set.[1] These calculations provide valuable insights into the molecule's geometry, including bond lengths and angles.

The cinnoline core, being an aromatic system, exhibits delocalized π-electrons across the fused rings. The presence of two adjacent nitrogen atoms in the pyridazine ring influences the electron distribution and reactivity of the molecule. The carboxylic acid group, being an electron-withdrawing group, further modulates the electronic properties of the cinnoline ring system.

Molecular Geometry

The optimized molecular structure of this compound reveals a planar cinnoline ring system. The carboxylic acid group may be twisted out of the plane of the bicyclic system. The stability of the molecule is attributed to hyper-conjugative interactions and charge delocalization.[1]

Data Presentation: Bond Lengths and Angles

The following tables summarize the calculated bond lengths and bond angles for this compound, obtained from DFT calculations.[1]

Table 1: Selected Bond Lengths of this compound

| Bond | Length (Å) |

| N1 - N2 | 1.303 |

| N1 - C8a | 1.378 |

| N2 - C3 | 1.332 |

| C3 - C4 | 1.428 |

| C4 - C4a | 1.411 |

| C4a - C8a | 1.408 |

| C4a - C5 | 1.419 |

| C5 - C6 | 1.381 |

| C6 - C7 | 1.404 |

| C7 - C8 | 1.380 |

| C8 - C8a | 1.417 |

| C4 - C9 | 1.501 |

| C9 - O10 | 1.215 |

| C9 - O11 | 1.354 |

| O11 - H12 | 0.975 |

Table 2: Selected Bond Angles of this compound

| Angle | Value (°) |

| N2 - N1 - C8a | 119.3 |

| N1 - N2 - C3 | 122.1 |

| N2 - C3 - C4 | 121.3 |

| C3 - C4 - C4a | 116.5 |

| C4 - C4a - C8a | 120.8 |

| C4a - C8a - N1 | 119.9 |

| C4a - C5 - C6 | 119.5 |

| C5 - C6 - C7 | 120.6 |

| C6 - C7 - C8 | 120.4 |

| C7 - C8 - C8a | 119.2 |

| C3 - C4 - C9 | 121.1 |

| C4a - C4 - C9 | 122.4 |

| C4 - C9 - O10 | 124.3 |

| C4 - C9 - O11 | 112.1 |

| O10 - C9 - O11 | 123.6 |

| C9 - O11 - H12 | 106.9 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following protocol is adapted for the characterization of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a small vial. Ensure complete dissolution, using gentle warming if necessary.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

Spectral width: ~16 ppm

-

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2.0 s

-

Acquisition time: ~1.5 s

-

Spectral width: ~240 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.

-

Assign the chemical shifts of the signals in the ¹³C NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Objective: To obtain the FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Expected characteristic peaks for this compound include:

-

Broad O-H stretch from the carboxylic acid: ~3300-2500 cm⁻¹[2]

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹[3]

-

C=O stretch from the carboxylic acid: ~1760-1690 cm⁻¹[3]

-

C=N and C=C stretching vibrations from the cinnoline ring: ~1650-1450 cm⁻¹

-

C-O stretch and O-H bend from the carboxylic acid: ~1320-1210 cm⁻¹ and ~950-910 cm⁻¹, respectively[3]

-

-

Biological Relevance and Signaling Pathways

Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[6]

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Cinnoline-based compounds have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities in enzymatic assays and micromolar inhibitory potency against various human tumor cell lines.[6]

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Inhibition of the PI3K/Akt signaling pathway by cinnoline derivatives.

References

- 1. ijastems.org [ijastems.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. zenodo.org [zenodo.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cinnoline-4-carboxylic Acid (CAS: 21905-86-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline-4-carboxylic acid, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structural features offer opportunities for the synthesis of a diverse range of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and known biological activities of this compound. Detailed experimental protocols and visual representations of key concepts are included to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a fused benzene and pyridazine ring system, with a carboxylic acid group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21905-86-2 | |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| Appearance | White powder | |

| Melting Point | ~175 °C (decomposition) | |

| SMILES | O=C(O)C1=CN=NC2=CC=CC=C21 | |

| InChI | InChI=1S/C9H6N2O2/c12-9(13)7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) |

Synthesis of this compound

General Experimental Protocol: Richter Cinnoline Synthesis (Hypothetical for this compound)

A detailed, experimentally validated protocol for the synthesis of this compound via the Richter synthesis was not found in the search results. The following is a generalized procedure based on the principles of the Richter synthesis for related compounds.

Materials:

-

o-aminobenzoylacetylene (precursor, requires synthesis)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve o-aminobenzoylacetylene in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time.

-

Gradually warm the reaction mixture to room temperature and then heat to induce cyclization.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Diagram 1: Hypothetical Richter Synthesis of this compound

Caption: Hypothetical reaction scheme for the Richter synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic protons: δ 7.5-9.0 ppm |

| Carboxylic acid proton: δ >10 ppm (broad) | |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm |

| Carboxylic acid carbon: δ >160 ppm |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Peaks

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680-1710 |

| C=N stretch (Cinnoline ring) | 1600-1650 |

| C=C stretch (Aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation

| Fragment | m/z |

| [M]⁺ | 174 |

| [M-COOH]⁺ | 129 |

| [M-N₂]⁺ | 146 |

Note: The fragmentation pattern can provide valuable structural information.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in the provided search results, the broader class of cinnoline and quinoline-4-carboxylic acid derivatives has shown significant promise in drug discovery.

Anticancer and Antimicrobial Potential

Derivatives of the cinnoline and quinoline scaffolds have been investigated for their potential as:

-

Anticancer agents: Some quinoline-4-carboxylic acid derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial agents: The quinoline core is a key feature of many antibacterial and antifungal drugs.

Experimental Protocols for Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Diagram 2: Workflow for MTT Assay

Caption: General workflow for assessing cytotoxicity using the MTT assay.

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Diagram 3: Workflow for MIC Assay

Physical properties of Cinnoline-4-carboxylic acid (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Cinnoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its melting point and solubility characteristics, alongside standardized experimental protocols for their determination.

Core Physical Properties

This compound presents as a powder at room temperature. Key physical data are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 175 °C (with decomposition) | Sigma-Aldrich |

Solubility Profile

| Solvent | Quantitative Solubility | Qualitative Assessment |

| Water | Data not available | Likely sparingly soluble to insoluble |

| Ethanol | Data not available | Likely sparingly soluble |

| DMSO | Data not available | Likely soluble |

| Acetone | Data not available | Likely sparingly soluble |

Experimental Protocols

The following sections describe standardized methodologies for the determination of the physical properties discussed above.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure compounds, this range is typically narrow (0.5-1 °C). A broad melting range can indicate the presence of impurities.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.

Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent to be tested (e.g., water, ethanol, DMSO, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Synthetic Workflow Visualization

The synthesis of quinoline-4-carboxylic acids, which are structurally related to this compound, is often achieved through multicomponent reactions. The Doebner reaction is a classic example, providing a pathway to this class of compounds. The following diagram illustrates the general workflow of the Doebner reaction.

Caption: General workflow for the synthesis of Quinoline-4-carboxylic acid via the Doebner reaction.

Spectroscopic Profile of Cinnoline-4-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Cinnoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and visual representations of key chemical information.

Molecular Structure and Overview

This compound is a heterocyclic organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1][2][3] Its structure, featuring a cinnoline core with a carboxylic acid substituent at the 4-position, is of interest in medicinal chemistry. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data

The following sections summarize the expected and reported spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for this compound is not widely available in public literature. However, based on the known chemical shifts of cinnoline and related derivatives, a predicted spectrum can be outlined.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 | 9.3 - 9.5 | s |

| H5 | 8.4 - 8.6 | d |

| H8 | 8.2 - 8.4 | d |

| H6, H7 | 7.8 - 8.1 | m |

| COOH | 13.0 - 14.0 | br s |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C4 | 145 - 155 |

| C8a | 140 - 150 |

| C3 | 135 - 145 |

| C4a | 125 - 135 |

| C6 | 125 - 135 |

| C7 | 120 - 130 |

| C8 | 120 - 130 |

| C5 | 115 - 125 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=O (Carboxylic acid) | 1680 - 1720 | Strong |

| C=C, C=N (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (Carboxylic acid) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through prediction databases.[4] The primary fragmentation pathway is anticipated to involve the loss of the carboxylic acid group.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 174.04 |

| [M+H]⁺ | 175.05 |

| [M+Na]⁺ | 197.03 |

| [M-H]⁻ | 173.04 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Use a 400 MHz or higher NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of 0-16 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition :

-

Use a 100 MHz or higher NMR spectrometer.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Instrument Parameters (for ESI-MS) :

-

Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Set the instrument to operate in both positive and negative ion modes to detect various adducts.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Visualizations

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathways for this compound in ESI-MS.

References

Cinnoline-4-carboxylic Acid: A Core Scaffold in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family, a class of benzodiazines characterized by a fused benzene and pyridazine ring system. The presence of the carboxylic acid group at the 4-position provides a crucial handle for synthetic modifications, making it a valuable building block in the design and synthesis of novel compounds with diverse biological activities. While less explored than its quinoline analogue, this compound and its derivatives have shown promise in various fields, from medicinal chemistry to agrochemicals. This technical guide provides a comprehensive overview of the synthesis, reactions, and biological role of this compound, with a focus on experimental details and quantitative data to support further research and development.

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of other heterocyclic acids. However, historical and modern synthetic routes provide a basis for its preparation. The primary methods involve the construction of the cinnoline ring system through cyclization reactions.

The Richter Cinnoline Synthesis

The most classical approach to the cinnoline ring system is the Richter synthesis, which involves the diazotization of an o-aminoarylacetylene followed by cyclization. While the original reaction often leads to 4-hydroxycinnoline derivatives, modifications to the starting materials can, in principle, yield the desired this compound.

The general mechanism involves the formation of a diazonium salt from an ortho-substituted aniline. This is followed by an intramolecular cyclization where the diazonium group is attacked by the acetylenic bond.

Logical Workflow for the Richter Synthesis

Caption: Generalized workflow of the Richter Cinnoline Synthesis.

Synthesis from 4-Methylcinnoline

An alternative and potentially more direct route to this compound involves the oxidation of a pre-formed cinnoline precursor, specifically 4-methylcinnoline. This multi-step synthesis begins with the construction of the 4-methylcinnoline core, followed by functional group manipulation.

Experimental Protocol: Synthesis via Oxidation of 4-Methylcinnoline (Hypothetical)

Step 1: Synthesis of 4-Methylcinnoline

The synthesis of 4-methylcinnoline can be achieved through various established methods for cinnoline ring formation, such as the Widman-Stoermer synthesis.

Step 2: Condensation with Benzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylcinnoline (1 equivalent) in a suitable high-boiling solvent such as acetic anhydride.

-

Addition of Reagent: Add freshly distilled benzaldehyde (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The expected product is 4-styrylcinnoline.

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Oxidative Cleavage to this compound

-

Reaction Setup: Suspend the 4-styrylcinnoline (1 equivalent) from the previous step in a mixture of a suitable solvent (e.g., a mixture of pyridine and water or acetone).

-

Oxidant Addition: While stirring vigorously, add potassium permanganate (KMnO₄) (a strong oxidizing agent) portion-wise to the suspension. The reaction is exothermic and the temperature should be monitored.

-

Reaction Conditions: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 3-4. The this compound should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) will yield the purified this compound.

Reaction Pathway from 4-Methylcinnoline

Caption: Synthetic route to this compound from 4-Methylcinnoline.

Reactions of this compound

The carboxylic acid functionality of this compound allows for a range of chemical transformations, enabling the synthesis of a variety of derivatives.

Formation of Esters and Amides

Standard esterification and amidation reactions can be performed on this compound. These reactions are crucial for creating derivatives with modified pharmacokinetic properties and for introducing further functional groups.

Experimental Protocol: Esterification (General Procedure)

-

Activation: Suspend this compound (1 equivalent) in a suitable alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent. The organic layer is then dried and the solvent evaporated to yield the crude ester, which can be purified by chromatography or distillation.

Formation of N-Oxides

The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides. This modification can significantly alter the electronic properties and biological activity of the molecule.

Experimental Protocol: N-Oxide Formation (General Procedure)

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

-

Oxidant: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, wash with a basic solution to remove acidic byproducts, dry the organic layer, and evaporate the solvent. Purify the resulting N-oxide by recrystallization or chromatography.

Biological Role and Applications

While research on this compound is not as extensive as for some other heterocyclic systems, emerging evidence and patent literature point towards its potential in agrochemicals and medicinal chemistry.

Herbicidal Activity

Several patents have disclosed the use of cinnoline derivatives, including those derived from a carboxylic acid scaffold, as herbicides.[1][2][3] These compounds can interfere with essential biochemical pathways in plants, leading to growth inhibition and plant death. The specific mechanism of action is often not fully elucidated in the patent literature but highlights a key area for further investigation.

Potential in Drug Discovery

The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Anticancer: Some cinnoline derivatives have been investigated for their potential as anticancer agents.

-

Antimicrobial: The cinnoline nucleus is present in some compounds with antibacterial and antifungal properties.

-

CNS Activity: Certain cinnoline derivatives have been shown to interact with targets in the central nervous system.

The carboxylic acid group of this compound can act as a key pharmacophoric element or as a point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Data

Quantitative data for this compound itself is scarce in the public domain. The following table summarizes known physical properties.

| Property | Value | Source |

| CAS Number | 21905-86-2 | Commercial Suppliers |

| Molecular Formula | C₉H₆N₂O₂ | Commercial Suppliers |

| Molecular Weight | 174.16 g/mol | Commercial Suppliers |

| Melting Point | 175 °C (decomposition) | Commercial Suppliers |

Further research is required to populate tables with quantitative biological data such as IC₅₀ values for various biological targets.

Conclusion

This compound represents a versatile and promising scaffold in heterocyclic chemistry. While detailed experimental protocols and extensive biological data are still emerging, the foundational synthetic routes and the known biological activities of the broader cinnoline class suggest that this compound holds significant potential for the development of new pharmaceuticals and agrochemicals. This guide provides a starting point for researchers looking to explore the chemistry and applications of this intriguing molecule, highlighting the need for further investigation to fully unlock its potential.

References

- 1. EP0320793A2 - Cinnoline derivative, process for preparing the same and herbicidal composition containing the same - Google Patents [patents.google.com]

- 2. EP0273325B1 - Cinnoline derivative, process for preparing the same and herbicidal composition containing the same - Google Patents [patents.google.com]

- 3. CA1289960C - Cinnoline derivative, process for preparing the same and herbicidal composition containing the same - Google Patents [patents.google.com]

The Pharmacological Potential of Cinnolines: A Technical Guide for Researchers

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological potential of cinnolines, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Potential of Cinnoline Derivatives

Cinnoline-based compounds have exhibited significant cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in oncogenic signaling pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected cinnoline derivatives against various human cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Dihydrobenzo[h]cinnoline-5,6-diones | KB (epidermoid carcinoma) | < 5 | - | - |

| Dihydrobenzo[h]cinnoline-5,6-diones | Hep-G2 (hepatoma) | < 5 | - | - |

| 4-NO2C6H4 substituted dihydrobenzo[h]cinnoline-5,6-dione | KB (epidermoid carcinoma) | 0.56 | - | - |

| 4-NO2C6H4 substituted dihydrobenzo[h]cinnoline-5,6-dione | Hep-G2 (hepatoma) | 0.77 | - | - |

| Triazepinocinnoline derivative (Compound 7) | MCF-7 (breast cancer) | 0.049 | - | - |

| Quinoline-chalcone derivative (12e) | MGC-803 (gastric cancer) | 1.38 | 5-Fu | 6.22 |

| Quinoline-chalcone derivative (12e) | HCT-116 (colon cancer) | 5.34 | 5-Fu | 10.4 |

| Quinoline-chalcone derivative (12e) | MCF-7 (breast cancer) | 5.21 | 5-Fu | 11.1 |

| Phenylsulfonylurea derivative (7) | HepG-2 (liver cancer) | 2.71 | - | - |

| Phenylsulfonylurea derivative (7) | A549 (lung cancer) | 7.47 | - | - |

| Phenylsulfonylurea derivative (7) | MCF-7 (breast cancer) | 6.55 | - | - |

Antimicrobial Potential of Cinnoline Derivatives

Cinnoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Halogen-substituted derivatives, in particular, have shown potent antimicrobial effects.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected cinnoline derivatives against various microbial strains.

| Compound ID/Series | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

| Halogen substituted cinnoline sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Potent at lower concentrations | Norfloxacin | - |

| Halogen substituted cinnoline sulphonamides | C. albicans, A. niger | Potent at lower concentrations | Griseofulvin | - |

| Cinnoline derivative (CN-7) | E. coli | 12.5 | - | - |

| Cinnoline derivatives (11, 12) | M. tuberculosis H37Rv | 12.5 | - | - |

| 2-sulfoether-4-quinolone derivative (15) | S. aureus | 0.8 µM | - | - |

| 2-sulfoether-4-quinolone derivative (15) | B. cereus | 0.8 µM | - | - |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | - | - |

| Quinoline-based hydroxyimidazolium hybrid (7a) | M. tuberculosis H37Rv | 20 | - | - |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | - | - |

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cinnoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the cinnoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility

This protocol describes the Kirby-Bauer disk diffusion method for determining the antimicrobial susceptibility of bacteria.[1]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Bacterial strains

-

Sterile saline or broth

-

Sterile cotton swabs

-

Filter paper disks (6 mm)

-

Cinnoline derivatives

-

Standard antibiotic disks

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.

-

Disk Application: Impregnate sterile filter paper disks with a known concentration of the cinnoline derivatives. Aseptically place the impregnated disks and standard antibiotic disks onto the surface of the inoculated MHA plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpretation: Compare the zone diameters to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.

Signaling Pathways and Mechanisms of Action

Several cinnoline derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression and other diseases. Understanding their interaction with these signaling pathways is crucial for rational drug design and development.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration.[2] Dysregulation of the HGF/c-Met pathway is implicated in various cancers.[2] Some cinnoline derivatives have been shown to inhibit c-Met kinase activity.

Caption: The HGF/c-Met signaling pathway and the inhibitory action of cinnoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Its aberrant activation is a common feature in many cancers.[1] Cinnoline derivatives have been developed as PI3K inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of cinnoline derivatives.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents from a cinnoline library typically follows a structured workflow, from initial screening to mechanism of action studies.

Caption: A typical workflow for the screening and characterization of anticancer cinnoline derivatives.

Conclusion

The cinnoline scaffold represents a versatile and promising platform for the discovery of new pharmacological agents. The diverse biological activities, including potent anticancer and antimicrobial effects, highlight the therapeutic potential of this heterocyclic system. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their mechanisms of action will be crucial in translating the promise of cinnoline derivatives into clinically effective therapies. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

A Comparative Structural and Functional Analysis of Cinnoline-4-carboxylic Acid and Quinoline-4-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the bicyclic aromatic systems of quinoline and cinnoline have garnered significant attention due to their versatile pharmacological profiles. This technical guide provides an in-depth comparative analysis of two key isomers: cinnoline-4-carboxylic acid and quinoline-4-carboxylic acid. While structurally similar, the nuanced difference in the placement of a nitrogen atom imparts distinct physicochemical and biological properties, influencing their potential as scaffolds in drug design and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structure, synthesis, and biological activities, supported by experimental data and methodologies.

Structural Comparison

This compound and quinoline-4-carboxylic acid are structural isomers, both possessing a carboxylic acid moiety at the 4-position of a bicyclic heteroaromatic system. The core distinction lies in the arrangement of the nitrogen atoms within the heterocyclic ring. Quinoline contains a single nitrogen atom at position 1, while cinnoline is a 1,2-diazanaphthalene, featuring two adjacent nitrogen atoms at positions 1 and 2. This fundamental difference in the electronic distribution within the aromatic system has profound implications for the molecules' properties.

Figure 1: Chemical structures of this compound and Quinoline-4-carboxylic acid.

Physicochemical Properties: A Comparative Table

The arrangement of nitrogen atoms significantly influences the physicochemical characteristics of these molecules, such as their acidity, basicity, and solubility. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Property | This compound | Quinoline-4-carboxylic acid | References |

| Molecular Formula | C₉H₆N₂O₂ | C₁₀H₇NO₂ | [1][2] |

| Molecular Weight | 174.16 g/mol | 173.17 g/mol | [3][4] |

| Melting Point | 175 °C (decomposes) | 254-255 °C | |

| pKa (acidic) | Not available | ~3.61 (predicted) | [5] |

| pKa (basic) | Not available | ~1.86 (predicted) | [5] |

| Predicted logP | 1.2 | 1.63 | [5][6] |

| Solubility | Not available | DMSO: 34 mg/mL | [7] |

Synthesis Methodologies and Experimental Protocols

The synthesis of these isomeric carboxylic acids relies on distinct classical reactions in heterocyclic chemistry.

Synthesis of Quinoline-4-carboxylic Acid

The preparation of quinoline-4-carboxylic acid and its derivatives is well-established, with the Doebner reaction and the Pfitzinger reaction being the most prominent methods.[8]

Experimental Protocol: The Doebner Reaction

The Doebner reaction provides a three-component one-pot synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9]

-

Reactants:

-

Aniline (or a substituted aniline)

-

Benzaldehyde (or another aromatic aldehyde)

-

Pyruvic acid

-

Solvent (e.g., ethanol)

-

Catalyst (optional, e.g., BF₃·THF)[9]

-

-

Procedure:

-

In a round-bottom flask, dissolve the aniline and benzaldehyde in ethanol.

-

Add pyruvic acid to the mixture.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Figure 2: Generalized workflow for the Doebner synthesis of Quinoline-4-carboxylic acid.

Synthesis of this compound

Conceptual Experimental Protocol: A Richter-type Synthesis

This conceptual protocol is based on the cyclization of a diazonium salt derived from an ortho-alkynyl aniline derivative.

-

Reactants:

-

2-amino-phenylpropiolic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Water

-

-

Procedure:

-

Dissolve 2-amino-phenylpropiolic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture with constant stirring, maintaining the temperature below 5 °C to form the diazonium salt.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization should proceed to form 4-hydroxycinnoline-3-carboxylic acid.

-

The 4-hydroxycinnoline-3-carboxylic acid can then be subjected to further reactions to yield this compound, although the specific steps for this transformation are not detailed in the available literature.

-

Biological Activities and Therapeutic Potential

Both quinoline and cinnoline scaffolds are present in a multitude of biologically active compounds. Their derivatives have shown promise in various therapeutic areas.

Quinoline-4-carboxylic Acid and its Derivatives

The quinoline-4-carboxylic acid moiety is a well-known pharmacophore, particularly in the realm of antimicrobial and anticancer agents.

-

Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have demonstrated potent anticancer activity. A key mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH) , an enzyme crucial for de novo pyrimidine biosynthesis.[10] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[10] Some derivatives have shown IC₅₀ values in the nanomolar range against DHODH.[10][11] Additionally, certain derivatives act as SIRT3 inhibitors and have shown potent inhibitory activity against leukemic cell lines.[5][12]

-

Antimicrobial Activity: The quinoline core is central to the quinolone class of antibiotics. While the parent quinoline-4-carboxylic acid has limited antibacterial activity, its derivatives have been developed into potent broad-spectrum antibacterial agents. These compounds typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Some derivatives have shown Minimum Inhibitory Concentration (MIC) values in the µg/mL range against various bacterial strains.[13]

This compound and its Derivatives

The cinnoline scaffold is also a valuable pharmacophore, with its derivatives exhibiting a wide range of biological activities.

-

Anticancer Activity: Cinnoline derivatives have been investigated as potential anticancer agents. Some have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks) , with IC₅₀ values in the micromolar range against human tumor cell lines.[14] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

-

Other Biological Activities: The cinnoline nucleus is present in compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Figure 3: Simplified signaling pathways associated with derivatives of Quinoline-4-carboxylic acid and Cinnoline.

Conclusion

This compound and quinoline-4-carboxylic acid, while simple isomeric variations, present distinct profiles for drug discovery. Quinoline-4-carboxylic acid is a well-trodden path with established synthetic routes and a wealth of biological data, particularly in the development of anticancer and antimicrobial agents targeting well-defined enzymes like DHODH and DNA gyrase. The this compound scaffold, while less explored, offers a unique electronic and steric landscape, with its derivatives showing promise as inhibitors of key signaling molecules like PI3Ks. For drug development professionals, the choice between these two scaffolds will depend on the therapeutic target and the desired physicochemical properties. The established foundation of quinoline chemistry provides a robust platform for analog development, while the relative novelty of cinnoline-based therapeutics may offer opportunities for discovering compounds with novel mechanisms of action. Further research into the direct comparative biological activities of the parent compounds and the development of efficient synthetic routes for this compound are warranted to fully exploit its therapeutic potential.

References

- 1. This compound | C9H6N2O2 | CID 89099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Quinoline-4-carboxylic acid, 98+% | Fisher Scientific [fishersci.ca]

- 5. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. pnrjournal.com [pnrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cinnoline-4-carboxylic Acid from o-Aminoaryl Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to other biologically active molecules. This document provides detailed application notes and experimental protocols for a robust two-step synthesis of this compound, commencing from readily available o-aminoaryl alkynes. The synthetic strategy hinges on the von Richter cinnoline synthesis to form a key 4-halocinnoline intermediate, which is subsequently converted to the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound from an o-aminoaryl alkyne is proposed as a two-step process:

-

Step 1: von Richter Cyclization. Diazotization of an o-aminoaryl alkyne in the presence of a hydrohalic acid (e.g., HCl or HBr) leads to the formation of an o-alkynylaryldiazonium salt. This intermediate undergoes spontaneous intramolecular cyclization to yield a 4-halocinnoline. This reaction provides a versatile entry point to the cinnoline core with a handle for further functionalization at the 4-position.

-

Step 2: Carboxylation of 4-Halocinnoline. The 4-halocinnoline intermediate can be converted to this compound via two primary methods:

-

Method A: Palladium-Catalyzed Carbonylation. This involves the use of a palladium catalyst and carbon monoxide (or a CO surrogate) to introduce the carboxylic acid moiety.

-

Method B: Grignard Reaction with Carbon Dioxide. This classic organometallic approach involves the formation of a cinnolin-4-yl Grignard reagent, followed by its reaction with solid carbon dioxide (dry ice).

-

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of 4-Halocinnolines via von Richter Cyclization

| Starting Material | Halogenating Agent | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Ethynylaniline | HCl / NaNO₂ | Acetone | 1 h | 60-75 | Adapted from[1] |

| 2-Ethynylaniline | HBr / NaNO₂ | Acetone | 1 h | 70-85 | Adapted from[1] |

| Substituted 2-ethynylanilines | HCl or HBr / NaNO₂ | Acetone/Diethyl ether | 0.5 - 2 h | 55-90 | [1] |

Table 2: Comparison of Carboxylation Methods for 4-Halocinnolines

| Method | Key Reagents | Typical Solvents | Typical Temperature | Plausible Yield (%) |

| Palladium-Catalyzed Carbonylation | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), CO source, Base | DMF, Dioxane | 80 - 120 °C | 60-85 |

| Grignard Reaction | Mg turnings, Dry CO₂ | THF, Diethyl ether | -78 °C to rt | 50-70 |

Experimental Protocols

Step 1: Synthesis of 4-Chloro-cinnoline from 2-Ethynylaniline

Materials:

-

2-Ethynylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetone

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethynylaniline (1.0 eq) in acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (3.0 eq).

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-cinnoline.

Step 2, Method A: Synthesis of this compound via Palladium-Catalyzed Carbonylation

Materials:

-

4-Chloro-cinnoline

-

Palladium(II) Acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium Formate (as a CO source)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a pressure vessel, add 4-chloro-cinnoline (1.0 eq), palladium(II) acetate (0.05 eq), dppf (0.1 eq), sodium formate (1.5 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add anhydrous DMF via syringe.

-

Pressurize the vessel with carbon monoxide gas (1 atm) or use a CO surrogate.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC.

-

Cool the reaction mixture to room temperature and carefully vent the CO gas in a fume hood.

-

Dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Step 2, Method B: Synthesis of this compound via Grignard Reaction

Materials:

-

4-Chloro-cinnoline

-

Magnesium (Mg) turnings

-

Iodine (a small crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (1 M)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.5 eq) and a small crystal of iodine.

-

Add a solution of 4-chloro-cinnoline (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation. Gentle heating may be required.

-

Once the reaction has initiated (disappearance of the iodine color and gentle reflux), add the remaining solution of 4-chloro-cinnoline dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, place crushed dry ice and add the prepared Grignard reagent solution slowly via cannula.

-

Allow the mixture to warm to room temperature, and then quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Mechanism of the von Richter Cyclization.

Caption: Carboxylation pathways from 4-Halocinnoline.

References

Application Notes and Protocols for the Richter Cinnoline Synthesis of Substituted Cinnolines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Richter cinnoline synthesis for the preparation of substituted cinnolines, compounds of significant interest in medicinal chemistry and drug development. This document includes detailed experimental protocols, quantitative data on reaction yields, and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Introduction

The Richter cinnoline synthesis, first reported by Victor von Richter in 1883, is a classic method for the synthesis of the cinnoline scaffold. The reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes an intramolecular cyclization to form a 4-hydroxycinnoline-3-carboxylic acid derivative. Subsequent decarboxylation can yield the corresponding 4-hydroxycinnoline. This synthetic route is particularly valuable for accessing a variety of substituted cinnolines, which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1] Some cinnoline derivatives are even under evaluation in clinical trials.[1]

Data Presentation: Reaction Yields

The yield of the Richter cinnoline synthesis can be influenced by the nature and position of substituents on the starting aniline. The following table summarizes representative yields for the synthesis of various substituted 4-hydroxycinnolines.

| Starting Material (Substituted o-Aminophenylpropiolic Acid) | Product (Substituted 4-Hydroxycinnoline) | Reaction Conditions | Yield (%) | Reference |

| o-Aminophenylpropiolic acid | 4-Hydroxycinnoline | Diazotization followed by heating in aqueous solution | Moderate | [2] |

| 5-Chloro-2-aminophenylpropiolic acid | 6-Chloro-4-hydroxycinnoline | Diazotization, cyclization | Good | [3] |

| 5-Bromo-2-aminophenylpropiolic acid | 6-Bromo-4-hydroxycinnoline | Diazotization, cyclization | Good | [3] |

| 5-Methoxy-2-aminophenylpropiolic acid | 6-Methoxy-4-hydroxycinnoline | Diazotization, cyclization | Moderate to Good | [3] |

| 2-Amino-5-nitrophenylpropiolic acid | 6-Nitro-4-hydroxycinnoline | Diazotization, cyclization | Lower yields often observed | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the Richter cinnoline synthesis.

Protocol 1: Synthesis of 4-Hydroxycinnoline from o-Aminophenylpropiolic Acid

This protocol is a foundational example of the Richter synthesis.

Materials:

-

o-Aminophenylpropiolic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

Dissolve o-aminophenylpropiolic acid in dilute hydrochloric acid in a beaker.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the amino acid. Maintain the temperature below 5 °C throughout the addition.

-